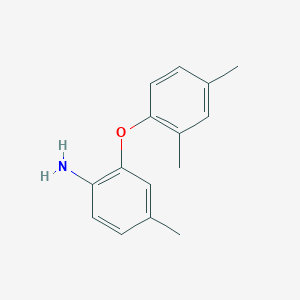

2-(2,4-Dimethylphenoxy)-4-methylaniline

Description

2-(2,4-Dimethylphenoxy)-4-methylaniline is a substituted aniline derivative featuring a phenoxy group with methyl substituents at the 2- and 4-positions and a methyl group on the aniline ring at the 4-position.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-7-14(12(3)8-10)17-15-9-11(2)4-6-13(15)16/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAZJGYFSNOYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-4-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenol with 4-methylaniline in the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic aromatic substitution, where the phenol group is activated by a base, allowing it to react with the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-4-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituted anilines exhibit distinct physicochemical behaviors based on the position and number of methyl or other substituents. Key comparisons include:

| Compound | Molecular Formula | LogD (pH 5.5) | H-Bond Donors | H-Bond Acceptors | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(2,4-Dimethylphenoxy)-4-methylaniline (analog) | C₁₅H₁₇NO | ~3.2* | 1 | 1 | N/A |

| 4-Methylaniline | C₇H₉N | 1.4 | 1 | 1 | 41–43 |

| 2,4-Dimethylaniline | C₈H₁₁N | 1.8 | 1 | 1 | 15–17 |

| 2,6-Dimethylaniline | C₈H₁₁N | 1.6 | 1 | 1 | 10–12 |

*Estimated based on structural analogs .

- Electron-Donating Effects: The 2,4-dimethylphenoxy group increases hydrophobicity (higher LogD) compared to simpler methylanilines, influencing solubility and bioavailability .

- Thermal Stability: Derivatives like N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide exhibit higher melting points (154–156°C), attributed to enhanced crystallinity from extended conjugation .

Analytical Challenges

Substituted anilines often co-elute in gas chromatography (GC) due to similar retention times, complicating quantification:

| Co-Eluting Pairs | GC Separable? | LC/MS-MS Separable? |

|---|---|---|

| 2-/4-Methylaniline | No | Yes |

| 2,4-/2,6-Dimethylaniline | No | Yes |

| 2,3-/3,4-Dimethylaniline | No | Yes |

- GC Limitations: Polar dimethylaniline isomers (e.g., 2,4- vs. 2,6-) cannot be resolved due to identical fragmentation patterns .

- LC/MS-MS Advantages : Superior resolution enables individual quantification, critical for environmental or toxicological studies .

Toxicological Profiles

DNA adduct formation studies reveal differences in genotoxicity:

| Compound | DNA Adducts (In Vitro) | DNA Adducts (In Vivo) |

|---|---|---|

| 2,4-Dimethylaniline (24DMA) | Yes | No |

| 4-Aminobiphenyl | Yes | Yes |

| 4-Methylaniline | Yes | No |

- In Vitro vs.

- Structural Sensitivity: The position of methyl groups (e.g., 2,4- vs.

Biological Activity

2-(2,4-Dimethylphenoxy)-4-methylaniline, also known by its CAS number 946728-89-8, is a compound of growing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17N

- Molecular Weight : 225.31 g/mol

This compound features a dimethylphenoxy group and an aniline moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, which is a crucial mechanism for cancer therapy.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through several pathways:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Protein Modulation : Treatment with the compound results in decreased levels of anti-apoptotic proteins such as Bcl-2 and increased levels of pro-apoptotic proteins like Bax and p53 .

Case Studies

A notable study involved the application of this compound in ovarian cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in a dose-dependent manner. Morphological assessments and DNA fragmentation assays confirmed these findings .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Ovarian Cancer | SKOV3 | 10 | Induced apoptosis |

| Ovarian Cancer | 2774 | 20 | Cell cycle arrest |

Toxicological Profile

While the anticancer properties are promising, understanding the toxicological effects is essential for evaluating the safety of this compound. Preliminary studies suggest that at therapeutic doses, it exhibits minimal toxicity towards normal cells while selectively targeting cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.